molecular formula C₇¹³CH₉N₃O B1147428 Benzaldehyde-13C Semicarbazone CAS No. 1331636-03-3

Benzaldehyde-13C Semicarbazone

Cat. No.: B1147428
CAS No.: 1331636-03-3
M. Wt: 164.17
InChI Key:
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Description

Benzaldehyde-13C Semicarbazone: is a derivative of benzaldehyde where the carbon atom in the aldehyde group is replaced with the isotope carbon-13. This compound is a semicarbazone, which is a derivative of imines formed by the condensation reaction between an aldehyde and semicarbazide . The incorporation of carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde-13C Semicarbazone can be synthesized through a one-pot reaction involving benzaldehyde-13C, semicarbazide, and methanol. The reaction typically involves mixing the aldehyde with semicarbazide in methanol and allowing the reaction to proceed at room temperature . The product is then isolated by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same one-pot synthesis method. The process is scalable and can be optimized for higher yields by adjusting reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde-13C Semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzaldehyde-13C Semicarbazone is used as a reference compound in NMR spectroscopy due to the presence of the carbon-13 isotope. It helps in studying the structure and dynamics of organic molecules .

Biology and Medicine: Semicarbazones, including this compound, have shown potential in biological applications such as antimicrobial and anticancer activities. They act by binding to metal ions in biological systems, which can inhibit the growth of bacteria and cancer cells .

Industry: In the industrial sector, semicarbazones are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. They are also employed as corrosion inhibitors and in the removal of heavy metals from wastewater .

Comparison with Similar Compounds

Uniqueness: The incorporation of the carbon-13 isotope in Benzaldehyde-13C Semicarbazone makes it unique and particularly valuable in NMR spectroscopy studies.

Properties

IUPAC Name

[(E)-benzylideneamino](13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUXECGGCUDCV-YFXCZPJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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